Cannabistilbene I

Catalog No.
S579399
CAS No.
91925-76-7
M.F
C20H24O3
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cannabistilbene I

CAS Number

91925-76-7

Product Name

Cannabistilbene I

IUPAC Name

4-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-(3-methylbut-2-enyl)phenol

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C20H24O3/c1-14(2)4-8-17-10-15(7-9-20(17)22)5-6-16-11-18(21)13-19(12-16)23-3/h4,7,9-13,21-22H,5-6,8H2,1-3H3

InChI Key

PPIQDICARGCSMB-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C=CC(=C1)CCC2=CC(=CC(=C2)OC)O)O)C

Synonyms

3,4'-dihydroxy-5-methoxy-3'-(3-methylbut-2-enyl)dihydrostilbene, cannabistilbene I, DMMBD

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)CCC2=CC(=CC(=C2)OC)O)O)C

Cannabistilbene I is a prenylated stilbene compound found in cannabis, first isolated in the 1980s by researchers including ElSohly et al. from a Panamanian strain of Cannabis sativa. It is part of a group of compounds known as stilbenes, which are characterized by their two phenolic rings connected by a double bond. Cannabistilbene I is unique among its relatives due to its prenyl group, which contributes to its distinct chemical properties and potential biological activities .

Involving cannabistilbene I include its biosynthesis from dihydroresveratrol through methylation and prenylation processes. The methylation is catalyzed by the cannabis methyltransferase enzyme CsOMT1, while the prenylation is facilitated by the soluble prenyltransferase CloQ. These reactions are significant as they determine the structure and reactivity of cannabistilbene I, allowing it to participate in various biochemical pathways .

Cannabistilbene I exhibits several biological activities that have garnered interest in pharmacological research. Preliminary studies suggest that it possesses anti-inflammatory and antioxidant properties, similar to other stilbenes like resveratrol. These properties indicate potential therapeutic applications, although comprehensive studies on cannabistilbene I specifically remain limited. Its structural characteristics may enhance its bioactivity compared to non-prenylated stilbenes .

The synthesis of cannabistilbene I can be achieved through several methods, primarily focusing on the modification of dihydroresveratrol. The key steps involve:

  • Methylation: Dihydroresveratrol undergoes methylation via the action of CsOMT1.
  • Prenylation: The methylated product is then prenylated by CloQ, leading to the formation of cannabistilbene I.

Alternative synthetic routes have also been explored, including the use of phenolic precursors and various coupling reactions to create stilbene frameworks with specific substituents .

Cannabistilbene I has potential applications in various fields, particularly in pharmacology and nutraceuticals due to its biological activities. Its antioxidant properties may make it valuable in formulations aimed at combating oxidative stress-related diseases. Additionally, its anti-inflammatory effects could be beneficial in developing treatments for conditions like arthritis or other inflammatory disorders .

Cannabistilbene I shares structural similarities with several other compounds within the stilbene class and related classes of natural products. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
ResveratrolNon-prenylated stilbeneKnown for strong antioxidant properties
CanniprenePrenylated stilbeneSimilar biosynthetic pathway but different substituents
Cannabistilbene IIaNon-prenylated stilbeneLacks the prenyl group present in cannabistilbene I
3,4′-dihydroxy-5,3′-dimethoxy-5′-isoprenylbibenzylPrenylated bibenzylExhibits similar biological activities but distinct structure
DihydroresveratrolNon-prenylated stilbenePrecursor for cannabistilbene I synthesis

Cannabistilbene I's uniqueness lies in its prenylation which enhances its lipophilicity and potentially modulates its biological activity compared to non-prenylated counterparts like resveratrol .

XLogP3

5.3

Other CAS

91925-76-7

Dates

Modify: 2024-02-18

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